molecular formula C14H18FN7 B6437316 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2549003-47-4

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B6437316
CAS No.: 2549003-47-4
M. Wt: 303.34 g/mol
InChI Key: ZLCCPLRCCWABKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazin-3-amine core substituted with a piperazin-1-yl group bearing a 5-fluoropyrimidin-4-yl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN7/c1-20(2)12-3-4-13(19-18-12)21-5-7-22(8-6-21)14-11(15)9-16-10-17-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCPLRCCWABKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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